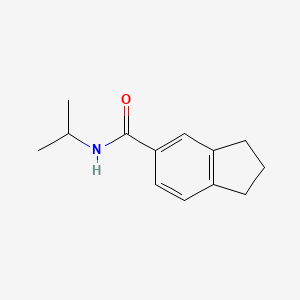
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone, also known as Fluoromethoxyphenyl Pyrrolidinyl Methanone (FMPM), is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a psychoactive substance that has been used in scientific research to study the mechanisms of action of cannabinoids on the central nervous system.
Mecanismo De Acción
FMPM binds to the CB1 receptor in the brain and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of FMPM, such as euphoria, relaxation, and altered perception. FMPM also has analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain.
Biochemical and Physiological Effects
FMPM has been found to have a wide range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also affects memory, attention, and cognitive function. FMPM has been found to have analgesic and anti-inflammatory effects, which may be useful in the treatment of chronic pain. However, it can also cause negative effects such as anxiety, paranoia, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high potency and selectivity for the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the central nervous system. However, FMPM has several limitations as well. It is a psychoactive substance that can cause negative effects such as anxiety and paranoia. It also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of FMPM. One direction is to study its effects on addiction and withdrawal. Another direction is to study its potential therapeutic uses, such as in the treatment of chronic pain and inflammation. Further research is also needed to understand the long-term effects of FMPM on the brain and body. Additionally, the development of new synthetic cannabinoids with improved safety and efficacy profiles is an important area of future research.
Métodos De Síntesis
The synthesis of FMPM involves the reaction of 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure FMPM. The purity of the compound is confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
FMPM has been used in scientific research to study the effects of synthetic cannabinoids on the central nervous system. It has been found to activate the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. FMPM has also been used to study the effects of cannabinoids on pain, anxiety, and addiction.
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-16-11-5-4-9(8-10(11)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYGDMWGDOSPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)

![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474784.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7474787.png)

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)


![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)


![6-[(2,3-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474870.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)